molecular formula C6H3ClIN3 B055492 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 123148-78-7

4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B055492
Key on ui cas rn: 123148-78-7
M. Wt: 279.46 g/mol
InChI Key: CBWBJFJMNBPWAL-UHFFFAOYSA-N
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Patent
US07094768B2

Procedure details

6-Chloro-7-deazapurine 10.75 g (70 mmol) and N-iodosuccinimide (16.8 g, 75 mmol) were dissolved in 400 ml of dry DMF and left at ambient temperature in the darkness over night. The solvent was evaporated. The dark residue was distributed between 500 ml of ethyl acetate and 150 ml of 10% Na2SO3. Organic fraction was washed with 10% Na2SO3 (2×100 ml), brine (150 ml), dried over Na2SO4 and evaporated. The yellow residue was crystallized from ethanol to yield 16.2 g (83%) of the title compound as off white crystals. The mother liquid was evaporated, dissolved in toluene, and purified by flush chromatography on silica gel (7×4 cm). The column was washed with toluene until the eluent was colorless than the title compound was eluted with 5% ethyl acetate in toluene to give additional 3.5 g of the title product.
Quantity
10.75 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:5]2[C:6]([Cl:10])=[N:7][CH:8]=[N:9][C:4]=2[NH:3][CH:2]=1.[I:11]N1C(=O)CCC1=O>CN(C=O)C>[CH:2]1[NH:3][C:4]2[N:9]=[CH:8][N:7]=[C:6]([Cl:10])[C:5]=2[C:1]=1[I:11]

Inputs

Step One
Name
Quantity
10.75 g
Type
reactant
Smiles
C1=CNC2=C1C(=NC=N2)Cl
Name
Quantity
16.8 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left at ambient temperature in the darkness over night
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
Organic fraction was washed with 10% Na2SO3 (2×100 ml), brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The yellow residue was crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C1=C(C2=C(N1)N=CN=C2Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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